
11c-Omar
描述
JHU-75528 C-11 is under investigation in clinical trial NCT03204305 (Brain Imaging of Cannabinoid Receptors).
生物活性
11C-OMAR (N-(4-(2-(4-(2-((2-(4-(methylthio)phenyl)thio)ethyl)-1H-imidazol-1-yl)carbonyl)-1H-pyrrol-1-yl)phenyl)thio)ethyl)-N-methylacetamide) is a radioligand developed for positron emission tomography (PET) imaging of cannabinoid type-1 receptors (CB1R). Its biological activity has been extensively studied, highlighting its potential applications in neuroimaging and understanding the endocannabinoid system's role in various neuropsychiatric disorders.
This compound is characterized by its high specific activity and affinity for CB1 receptors. The compound exhibits a dissociation constant () that reflects its binding affinity, which is crucial for effective imaging. The lipophilicity of this compound, measured as LogD at pH 7.4, indicates its ability to cross the blood-brain barrier, an essential factor for neuroimaging applications.
Binding Affinity and Specificity
In vitro studies have demonstrated that this compound binds selectively to CB1 receptors in human brain tissue, with a value indicating moderate affinity compared to other ligands such as 11C-MePPEP and 18F-MK-9470. This selectivity is vital for minimizing off-target effects during imaging.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated through dynamic PET scans. The tracer shows rapid uptake in regions rich in CB1 receptors, including the lentiform nucleus and anterior cingulate gyrus. Time-activity curves (TACs) indicate that peak concentrations are reached approximately 20–25 minutes post-injection, with standardized uptake values (SUVs) ranging from 0.5 to 1.4 across various brain regions .
Gender Differences in Receptor Binding
Research indicates significant gender differences in CB1 receptor availability as measured by this compound. A study assessed the impact of these differences on neuropsychiatric conditions, suggesting that gender should be considered when interpreting PET data related to CB1R availability .
Neuropsychiatric Disorders
In clinical settings, this compound has been used to investigate the role of the endocannabinoid system in conditions such as anxiety and depression. The tracer's ability to quantify receptor availability has provided insights into how alterations in CB1 receptor density may correlate with symptom severity .
Comparative Analysis of Radioligands
A comparative study of several CB1 receptor radioligands highlighted the advantages of using this compound over others:
Radioligand | Peak Brain Uptake (SUV) | Dissociation Constant () | Lipophilicity (LogD) | Specific Binding (%) |
---|---|---|---|---|
This compound | 1.5–2 | Moderate | Appropriate | ~80% |
11C-MePPEP | 3–4 | High | High | Variable |
18F-MK-9470 | Moderate | Moderate | Moderate | Variable |
This table illustrates that while other ligands may exhibit higher peak uptake, their pharmacokinetic profiles may complicate quantification .
科学研究应用
Radiochemical Synthesis
The synthesis of 11C-OMAR involves the O-[11C]methylation of desmethyl-OMAR using [11C]CH3OTf under basic conditions. The process has been optimized to achieve high yields and specific activity. For instance, the decay-corrected radiochemical yield for this compound was reported to be between 60% and 70%, with specific activities ranging from 370 to 740 GBq/μmol at the end of synthesis .
CB1-R Imaging in Humans
This compound has been employed in imaging CB1 receptors in human subjects, demonstrating its reliability for quantifying receptor availability. A study indicated that gender differences should be considered when interpreting results from neuropsychiatric disorder assessments using this tracer. The binding kinetics were analyzed using various models, confirming the utility of this compound for non-invasive imaging of CB1-R .
Test-Retest Reproducibility
Research on the test-retest reproducibility of CB1 receptor availability using this compound showed promising results, indicating that this radiotracer can provide consistent measurements over time. This reproducibility is crucial for longitudinal studies assessing changes in receptor availability related to various conditions, including psychiatric disorders .
Myocardial Imaging
The biodistribution studies of this compound revealed significant accumulation in the heart, making it a valuable tool for studying cardiac CB1 receptor expression. In experiments involving obese and normal-weight mice, it was observed that myocardial retention of this compound was significantly higher in obese subjects compared to their normal-weight counterparts. This finding suggests a potential upregulation of CB1 receptors associated with obesity .
Clinical Translation
In clinical settings, this compound has been utilized to assess myocardial CB1 receptor expression non-invasively. Studies indicated that patients with advanced obesity exhibited higher retention rates of this compound compared to normal-weight controls, highlighting its potential for evaluating metabolic disorders and guiding therapeutic interventions .
Data Tables
属性
CAS 编号 |
942063-86-7 |
---|---|
分子式 |
C23H21Cl2N5O2 |
分子量 |
469.3 g/mol |
IUPAC 名称 |
4-cyano-1-(2,4-dichlorophenyl)-5-(4-(111C)methoxyphenyl)-N-piperidin-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H21Cl2N5O2/c1-32-17-8-5-15(6-9-17)22-18(14-26)21(23(31)28-29-11-3-2-4-12-29)27-30(22)20-10-7-16(24)13-19(20)25/h5-10,13H,2-4,11-12H2,1H3,(H,28,31)/i1-1 |
InChI 键 |
MCNQUWLLXZZZAC-BJUDXGSMSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N |
手性 SMILES |
[11CH3]OC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N |
外观 |
Solid powder |
Key on ui other cas no. |
942063-86-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JHU-75528 C-11; 11c-Omar; JHU75528 C-11; JHU 75528 C-11; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。